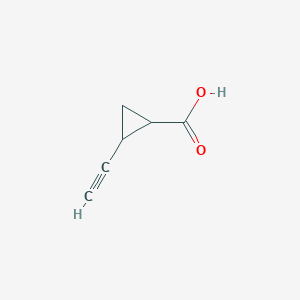
2-乙炔基环丙烷羧酸
描述
ECCA is a cyclic unsaturated carboxylic acid. It is widely used in various fields of research and industry, including pharmaceuticals, agrochemicals, and materials science. The molecular formula of ECCA is C6H6O2 , and it has a molecular weight of 110.11 g/mol.
Synthesis Analysis
The synthesis of ECCA involves the reaction of alkyl diazoacetates with gaseous divinyl . A simple method for the preparation of ECCA and its esters has been proposed. It consists of the dehydrobromination with aqueous-alcoholic KOH of 2-(1,2-dibromoethyl)cyclopropanecarboxylic acid or its esters, obtained by the low-temperature bromination of 2-vinylcyclopropanecarboxylic acid or its esters .Molecular Structure Analysis
ECCA, like other carboxylic acids, has a carboxyl group (COOH) in its structure . The carboxyl group is polar due to the presence of a carbonyl group (C=O) and a hydroxyl group (OH). The carbonyl carbon and the oxygen are both sp2 hybridized, giving the carboxylic acid a trigonal planar shape around the carbonyl carbon .Physical and Chemical Properties Analysis
Carboxylic acids, such as ECCA, are weak acids compared to mineral acids like hydrochloric, perchloric, nitric, and sulfuric acids . They partially dissociate in aqueous solution, with acidity constants (Ka) being approximately 10^-5 . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .科学研究应用
化学合成和反应
2-乙炔基环丙烷羧酸及其衍生物在化学合成领域得到了广泛的研究。例如,Kretschik 等人 (1995) 研究了乙炔基环丙烷羧酸酯的制备,这些酯转化为酰氯,然后反应形成铬和钨的炔基环丙基卡宾配合物。这项研究展示了这些化合物在创建复杂配体结构方面的潜力 (Kretschik, Nieger, & Dötz, 1995)。类似地,Riemer 和 Rigby (1966) 合成了 2-乙炔基-2-羟基-1,3-二甲基环己烷羧酸,并探索了它与各种催化剂和试剂的反应,揭示了该物质在进行分子重排方面的灵活性 (Riemer & Rigby, 1966)。
生物合成和植物生长
1-氨基环丙烷-1-羧酸 (ACC) 是一种密切相关的化合物,在植物中乙烯的生物合成中起着至关重要的作用。乙烯生物合成的这个方面是由 Pirrung、Dunlap 和 Trinks (1989) 探索的,他们制备了光学活性 1-氨基-2-(羟甲基)环丙烷羧酸,一种乙烯前体的类似物,用于亲和纯化技术和抗体生成 (Pirrung, Dunlap, & Trinks, 1989)。Vanderstraeten 和 Van Der Straeten (2017) 也强调了 ACC 在乙烯生物合成中的作用,强调了它在植物发育和对环境线索的反应中的运输和调节 (Vanderstraeten & Van Der Straeten, 2017)。
有机金属化学
在有机金属化学领域,Sakai 等人 (2008) 证明了使用具有不同末端取代基团的 2-乙炔基苯胺(包括 2-乙炔基环丙烷羧酸)合成多取代吲哚和喹啉。他们的工作展示了这些化合物在创建不同有机金属结构方面的多功能性 (Sakai et al., 2008)。
农学应用
1-氨基环丙烷-1-羧酸,一种与 2-乙炔基环丙烷羧酸相关的化合物,在农学中也具有重要意义。Tiwari 等人 (2018) 探索了使用 ACC 脱氨酶产生有益根际细菌减轻植物干旱和盐胁迫的用途,展示了这些化合物在增强植物抗逆性和生产力方面的潜在应用 (Tiwari, Duraivadivel, Sharma, & P., 2018)。
作用机制
Target of Action
It’s known that the effectiveness of a compound is often related to its interaction with biological targets such as proteins . The specific targets for 2-Ethynylcyclopropanecarboxylic acid remain to be identified.
Mode of Action
It’s known that targeted covalent inhibitors form irreversible bonds with the side chain of nucleophilic amino acid residues, thus changing the function of biological targets . Whether 2-Ethynylcyclopropanecarboxylic acid acts in a similar manner is yet to be confirmed.
Biochemical Pathways
It’s known that compounds can influence various metabolic processes, including energy production, signaling systems, and genetic modification . The exact pathways influenced by 2-Ethynylcyclopropanecarboxylic acid remain to be elucidated.
Result of Action
It’s known that the thermocatalytic reaction of alkyl diazoacetates with an excess of gaseous divinyl at atmospheric pressure proceeds with the formation of the corresponding esters of isomeric 2-vinylcyclopropanecarboxylic acids .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of a compound .
生化分析
Biochemical Properties
2-Ethynylcyclopropanecarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. For instance, it has been observed to interact with carboxylic acid transporters in cells, which regulate the intracellular concentration of carboxylic acids based on the cell growth phase and extracellular environmental conditions . These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
2-Ethynylcyclopropanecarboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular respiration pathways, such as glycolysis and the citric acid cycle, highlights its role in energy production and metabolic regulation . Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-Ethynylcyclopropanecarboxylic acid involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may participate in free radical reactions or nucleophilic substitution reactions, influencing the stability and function of the target enzymes . These interactions can lead to changes in gene expression and metabolic pathways, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynylcyclopropanecarboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo oxidative dimerization, leading to the formation of new compounds . These changes can impact its long-term effects on cellular function, both in vitro and in vivo. Understanding the temporal dynamics of this compound is crucial for its effective application in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Ethynylcyclopropanecarboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects. For instance, studies on cyanide toxicokinetics have shown that the dose-response relationship can be non-linear, with higher doses leading to more pronounced toxic effects . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-Ethynylcyclopropanecarboxylic acid is involved in various metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular energy production and metabolic regulation.
Transport and Distribution
The transport and distribution of 2-Ethynylcyclopropanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These transporters regulate the intracellular concentration of the compound, ensuring its proper localization and accumulation . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular function and metabolism.
Subcellular Localization
2-Ethynylcyclopropanecarboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and metabolic pathways, as it ensures the compound’s proper function within the cell.
属性
IUPAC Name |
2-ethynylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOURCILMTVHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-Ethynylcyclopropanecarboxylic acid esters?
A1: 2-Ethynylcyclopropanecarboxylic acid esters can be synthesized through the reaction of alkyl diazoacetates with alkynes. For instance, reacting ethyl diazoacetate with phenylbutenyne produces diastereomers of the ester, which can be separated chromatographically. [] Another method involves reacting alkyl diazoacetates with gaseous butadiene, yielding 2-vinylcyclopropanecarboxylic acid esters. These can then be further converted into 2-ethynylcyclopropanecarboxylic acid. [, ]
Q2: Can you elaborate on the stereochemistry involved in the synthesis of these esters?
A2: The reaction of ethyl diazoacetate with phenylbutenyne yields both cis and trans isomers of the 2-ethynylcyclopropanecarboxylic acid ester. These diastereomers can be isolated through chromatographic techniques, leading to the acquisition of each isomer in its pure form. []
Q3: What are some interesting reactions or applications of 2-Ethynylcyclopropanecarboxylic acid derivatives?
A3: 2-Ethynylcyclopropanecarboxylic acid derivatives, specifically the acyl chlorides, can be used to synthesize alkynylcyclopropylcarbene complexes of chromium and tungsten. These complexes are formed through the reaction of the acyl chlorides with K2[M(CO)5], where M represents either chromium or tungsten. [] Additionally, 2-methyl-2-ethynylcyclopropanecarboxylic acid can undergo oxidative dimerization to form an unsaturated bicyclic γ-butyrolactone. [, ]
Q4: Is there structural information available for any of the compounds derived from 2-ethynylcyclopropanecarboxylic acid?
A4: Yes, an X-ray crystallographic study was conducted on the tungsten alkynylcyclopropylcarbene complex derived from the trans isomer of 2-ethynylcyclopropanecarboxylic acid. The analysis revealed a distorted cyclopropane ring within the complex's structure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




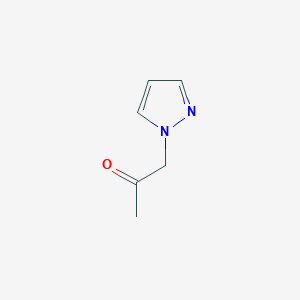

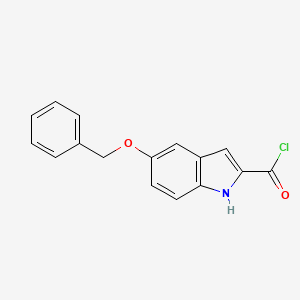
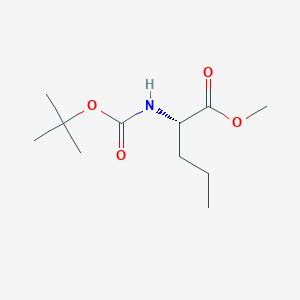
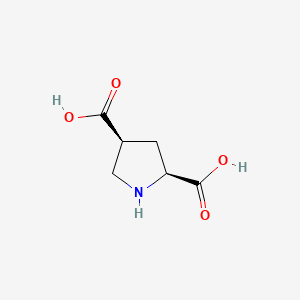
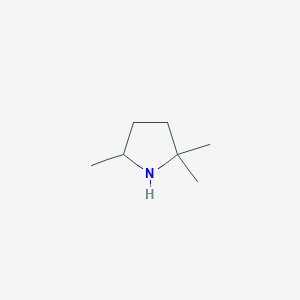


![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)

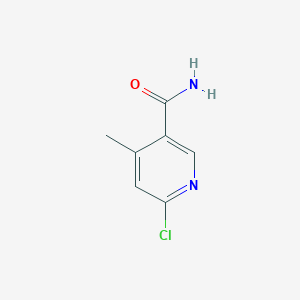
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
